3-Butoxy-1-propanol

Beschreibung

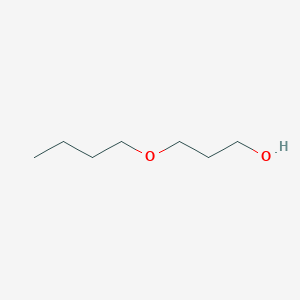

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-butoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-2-3-6-9-7-4-5-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKBNCABAMQDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075453 | |

| Record name | 3-Butoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10215-33-5, 63716-40-5 | |

| Record name | 3-Butoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10215-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010215335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, butoxy- (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butoxy-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butoxy-1-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82C5HN3M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Butoxy-1-propanol physical and chemical properties

An In-depth Technical Guide to 3-Butoxy-1-propanol: Physical and Chemical Properties

Introduction

This compound, identified by the CAS number 10215-33-5, is an organic compound classified as a propylene (B89431) series glycol ether.[1][2] Structurally, it features a butoxy group attached to a propanol (B110389) backbone.[1] This bifunctional nature, possessing both an ether and an alcohol group, imparts amphiphilic properties, allowing it to dissolve a variety of polar and non-polar substances.[1] Commonly known by synonyms such as n-butoxypropanol and propylene glycol mono-n-butyl ether, it is a colorless liquid with an ether-like odor.[3][4] Its versatile solvent properties make it a valuable component in numerous industrial applications, including paints, coatings, cleaning agents, adhesives, and as a chemical intermediate.[1][2][3]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and formulation in various industrial processes.

| Property | Value |

| Identifiers | |

| IUPAC Name | 3-butoxypropan-1-ol |

| CAS Number | 10215-33-5[3][5] |

| Molecular Formula | C₇H₁₆O₂[1][3][5][6] |

| Molecular Properties | |

| Molecular Weight | 132.20 g/mol [1][3][6] |

| Exact Mass | 132.115029749 Da[5][6] |

| Physical Properties | |

| Appearance | Colorless liquid[3][4] |

| Odor | Ether-like[3][4] |

| Density | 0.893 g/cm³[3][5] |

| Boiling Point | 170.1 °C[3][5] |

| Melting Point | -100 °C[3][5] |

| Flash Point | 58.9 °C[3][5] |

| Vapor Pressure | 0.0472 mmHg at 25°C[5] |

| Refractive Index | 1.4174[3][5] |

| Solubility | Partially miscible with water[2][3] |

| Chemical Descriptors | |

| XLogP3 | 1[5] |

| Hydrogen Bond Donor Count | 1[5] |

| Hydrogen Bond Acceptor Count | 2[5] |

| Rotatable Bond Count | 6[5] |

Chemical Reactivity

The chemical behavior of this compound is dictated by its hydroxyl and ether functional groups.

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.[1]

-

Oxidation: Under controlled conditions, the primary alcohol group can be oxidized to an aldehyde or a carboxylic acid.[1]

-

Dehydration: Acid-catalyzed dehydration can lead to the formation of alkenes.[1]

-

Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh conditions, such as with strong acids.[1]

-

Hazardous Reactions: It may react with strong acids and strong oxidizing agents.[4] Thermal decomposition occurs if not used according to specifications.[4]

Experimental Protocols

The determination of the physical and chemical properties of this compound involves standard laboratory techniques. While specific experimental reports for this compound are not detailed in the provided search results, the following are general and widely accepted methodologies.

1. Determination of Boiling Point: The boiling point is typically determined by distillation. The sample is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium, recorded as the vapor temperature when the first drop of distillate is collected, is the boiling point. For accuracy, the thermometer bulb should be positioned just below the side arm of the distillation flask.

2. Measurement of Density: Density can be measured using a pycnometer or a hydrometer. The pycnometer method involves accurately weighing the empty vessel, then weighing it filled with the sample liquid, and finally weighing it filled with a reference substance of known density (like water). The density is calculated from these masses and the known density of the reference.

3. Flash Point Determination: The flash point is commonly measured using a closed-cup apparatus (e.g., Pensky-Martens or Tag Closed Cup tester). The sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.

4. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy is used to identify the functional groups. A sample is placed in the path of an infrared beam, and the absorption of energy at different wavelengths is measured, revealing characteristic peaks for the O-H (alcohol) and C-O-C (ether) bonds.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[6] The chemical shifts, splitting patterns, and integration of the signals in the spectra help to confirm the arrangement of protons and carbon atoms within the this compound molecule.

Diagrams and Workflows

Caption: A simplified diagram illustrating a common synthesis route for this compound.

Caption: Workflow showing the function of this compound in a paint formulation.

Caption: A logical workflow for the quality control analysis of this compound.

References

An In-depth Technical Guide to 3-Butoxy-1-propanol (CAS: 10215-33-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxy-1-propanol, identified by the CAS number 10215-33-5, is a glycol ether that serves as a versatile solvent and chemical intermediate.[1] Belonging to the P-series of glycol ethers, it is structurally characterized by a butyl ether group attached to a propanol (B110389) backbone. This bifunctional nature imparts a unique combination of properties, including solvency for a wide range of polar and non-polar substances, making it a valuable component in various industrial and research applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, analytical methods, and toxicological profile to support its use in research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic ether-like odor.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, application, and process design.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [2] |

| Molecular Weight | 132.20 g/mol | [2] |

| CAS Number | 10215-33-5 | [2] |

| IUPAC Name | 3-butoxypropan-1-ol | [3] |

| Synonyms | n-Butoxypropanol, Propylene (B89431) glycol mono-n-butyl ether, Dowanol 37B | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Ether-like | [1] |

| Boiling Point | 170.1 °C | [1] |

| Melting Point | -100 °C | [1] |

| Flash Point | 58.9 °C | [1] |

| Density | 0.893 g/cm³ | [1] |

| Refractive Index | 1.4174 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being a prominent laboratory-scale method. The industrial production often involves the reaction of propylene oxide with butanol.

Experimental Protocol: Williamson Ether Synthesis

This method involves the reaction of a deprotonated 1,3-propanediol (B51772) with a butyl halide.

Reagents and Materials:

-

1,3-Propanediol

-

Sodium hydride (NaH) or other strong base

-

1-Bromobutane

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), a round-bottom flask is charged with 1,3-propanediol and anhydrous THF.

-

The solution is cooled in an ice bath, and sodium hydride is added portion-wise with stirring. The reaction is allowed to proceed until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

1-Bromobutane is then added dropwise to the stirred solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.

-

The reaction mixture is cooled to room temperature, and excess sodium hydride is quenched by the careful addition of water.

-

The aqueous and organic layers are separated using a separatory funnel. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield pure this compound.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column (e.g., DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

-

Carrier Gas: Helium or Nitrogen.[5]

-

Injector Temperature: 250 °C.[4]

-

Detector Temperature: 280 °C.[4]

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

Procedure:

-

Inject the prepared sample into the GC.

-

Record the chromatogram and determine the retention time of the main peak.

-

Calculate the purity of the sample based on the peak area percentage.

Quantitative NMR (qNMR)

Quantitative NMR can be employed for the accurate determination of the purity of this compound without the need for a specific reference standard of the analyte.[6] This is achieved by comparing the integral of a known analyte proton signal to the integral of a certified internal standard with a known purity.[7]

Applications in Research and Development

This compound finds utility in several areas of research and drug development:

-

Solvent: Its excellent solvency for a wide range of organic compounds makes it a suitable medium for chemical reactions and formulations.

-

Chemical Intermediate: The hydroxyl group can be further functionalized to synthesize more complex molecules, serving as a building block in the preparation of active pharmaceutical ingredients (APIs).[1]

-

Cleaning and Degreasing Agent: In laboratory settings, it can be used for cleaning and degreasing sensitive equipment and electronic components due to its ability to dissolve various substances without causing corrosion.[1]

Toxicology and Safety

The toxicological profile of this compound is of importance for its safe handling and application. Propylene glycol ethers, in general, exhibit lower toxicity compared to their ethylene (B1197577) glycol counterparts.

Acute Toxicity

The available data on the acute toxicity of propylene glycol butyl ether (a close isomer) indicates a relatively low order of toxicity.

| Route | Species | Value | Reference |

| Oral LD50 | Rat | >2,000 mg/kg | [8] |

| Dermal LD50 | Rat | >2,000 mg/kg | [8] |

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis and subsequent purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. cloverchem.co.uk [cloverchem.co.uk]

- 3. This compound | C7H16O2 | CID 82457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 7. usp.org [usp.org]

- 8. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Molecular Structure of 3-Butoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 3-Butoxy-1-propanol (CAS No: 10215-33-5). This glycol ether finds utility in various industrial applications, including as a solvent in formulations for paints, coatings, and cleaning products, as well as in the electronics industry for cleaning and degreasing components.[1][2][3]

Molecular Structure and Identification

This compound is a primary alcohol and an ether. Its structure consists of a propanol (B110389) backbone with a butoxy group attached to the third carbon. The presence of both a hydroxyl group and an ether linkage imparts its characteristic properties as a solvent.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various applications.

| Property | Value | Reference |

| Molecular Formula | C7H16O2 | [1][4][5][6] |

| Molecular Weight | 132.20 g/mol | [4][5][6] |

| CAS Number | 10215-33-5 | [1][4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Ether-like, Mild | [1][2] |

| Density | 0.893 g/cm³ | [1][4] |

| Boiling Point | 170.1 °C | [1][4] |

| Melting Point | -100 °C | [1][4] |

| Flash Point | 58.9 °C | [1][4] |

| Refractive Index | 1.4174 | [1][4] |

| Vapor Pressure | 0.0472 mmHg at 25°C | [4] |

| LogP | 1.18550 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 6 | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra are available for this compound, providing detailed information about its carbon-hydrogen framework.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the alcohol group and the C-O stretch of the ether linkage.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Williamson ether synthesis being a common approach. This method involves the reaction of an alkoxide with a primary alkyl halide.

A generalized workflow for the Williamson ether synthesis of this compound is depicted below.

Caption: Generalized Williamson Ether Synthesis Workflow.

Experimental Protocol: Williamson Ether Synthesis

A plausible experimental protocol for the synthesis of this compound via Williamson synthesis is as follows:

-

Preparation of Sodium Butoxide: Sodium metal is cautiously added to an excess of dry butan-1-ol under an inert atmosphere (e.g., nitrogen or argon). The reaction is allowed to proceed until all the sodium has reacted to form sodium butoxide.

-

Reaction with 3-Chloro-1-propanol: 3-Chloro-1-propanol is added dropwise to the solution of sodium butoxide in butan-1-ol at a controlled temperature. The reaction mixture is then heated under reflux for several hours to ensure complete reaction.

-

Work-up: After cooling, the excess butan-1-ol is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is evaporated.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

| Analytical Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity of the compound and identify any impurities.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

| Karl Fischer Titration | To determine the water content. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general protocol for the GC-MS analysis of this compound is outlined below. The specific parameters may need to be optimized for the instrument being used.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification. The mass spectrum is compared with a reference spectrum for confirmation.

Chemical Reactions

This compound, possessing both an ether and a primary alcohol functional group, can undergo reactions typical of these classes of compounds.

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.[2]

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.[2]

-

Dehydration: Under acidic conditions, dehydration can occur to form an alkene.[2]

This technical guide provides a foundational understanding of the molecular structure and properties of this compound. For more specific applications or advanced analytical techniques, further consultation of specialized literature is recommended.

References

An In-Depth Technical Guide to the Synthesis of 3-Butoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Butoxy-1-propanol (CAS No. 10215-33-5), a versatile solvent and chemical intermediate. This document details the core methodologies, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows to support research and development efforts.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely applicable method for the preparation of ethers. In the context of this compound, this SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. Two principal variations of this pathway are feasible for the synthesis of this compound.

Pathway 1A: From 1,3-Propanediol (B51772) and a Butyl Halide

This approach involves the deprotonation of 1,3-propanediol to form a monoalkoxide, which then reacts with a butyl halide.

Caption: Williamson Synthesis of this compound from 1,3-Propanediol.

Pathway 1B: From 3-Halo-1-propanol and a Butoxide

Alternatively, a butoxide can be used to displace a halide from a 3-halo-1-propanol.

Caption: Williamson Synthesis of this compound from n-Butanol.

Experimental Protocol (Adapted from general Williamson Ether Synthesis procedures[1][2][3][4])

This protocol is a representative, laboratory-scale procedure for the synthesis of this compound via Pathway 1A.

Materials:

-

1,3-Propanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

n-Butyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add a molar excess of 1,3-propanediol dissolved in anhydrous THF.

-

Deprotonation: Cautiously add sodium hydride (1.0 equivalent) portion-wise to the stirred solution at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, to ensure the formation of the sodium salt of 1,3-propanediol.

-

Alkylation: Dissolve n-butyl bromide (1.0 equivalent) in anhydrous THF and add it to the addition funnel. Add the n-butyl bromide solution dropwise to the reaction mixture at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Industrial Synthesis: Reaction of n-Butanol with Propylene (B89431) Oxide

A common industrial route for the production of propylene glycol ethers is the base-catalyzed reaction of an alcohol with propylene oxide. This method is efficient for large-scale production.

Caption: Industrial production workflow for this compound.

Quantitative Data from Patent Literature

| Parameter | Value |

| Reactants | n-Butanol, Propylene Oxide |

| Catalyst | Perchlorate, NaOH, KOH |

| Catalyst Loading | 0.005-0.05% (w/w) for perchlorate |

| Molar Ratio (Butanol:PO) | 1:1 to 5:1 |

| Reaction Temperature | 100-150 °C |

| Reaction Pressure | 0.2-0.5 MPa |

| Reaction Time | 1-2 hours |

| Propylene Oxide Conversion | > 99% |

| Selectivity for Monoether | High |

Acid-Catalyzed Etherification of 1,3-Propanediol with Butanol

The direct acid-catalyzed dehydration of an excess of 1,3-propanediol with butanol represents another potential synthesis route. This method is analogous to other acid-catalyzed etherifications.

Caption: Logical relationship for acid-catalyzed synthesis of this compound.

Experimental Considerations

-

Catalyst: A strong acid catalyst such as sulfuric acid or a solid acid catalyst is required.

-

Reaction Conditions: The reaction typically requires elevated temperatures to facilitate the dehydration process.

-

Water Removal: Continuous removal of water as it is formed will drive the equilibrium towards the formation of the ether product. This can be achieved using a Dean-Stark apparatus.

-

Stoichiometry: Using a large excess of one of the alcohol reactants can help to maximize the yield of the desired ether and minimize the formation of symmetrical ethers. In this case, an excess of 1,3-propanediol would be used to favor the formation of this compound over dibutyl ether.

This guide provides a foundational understanding of the key synthesis pathways for this compound. For further detailed process optimization and safety information, consulting the primary literature and patents is recommended.

Spectroscopic Profile of 3-Butoxy-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Butoxy-1-propanol (CAS No: 10215-33-5). The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. While experimental spectra for this compound are available from sources such as Sigma-Aldrich[1], this guide presents predicted spectral data based on its chemical structure, alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties

This compound is a primary alcohol and an ether. Its chemical structure consists of a butoxy group linked to a propanol (B110389) backbone.

-

IUPAC Name: 3-butoxypropan-1-ol[1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Triplet | 2H | HO-CH₂ - |

| ~3.50 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~3.40 | Triplet | 2H | -O-CH₂ -(CH₂)₂-CH₃ |

| ~1.80 | Quintet | 2H | HO-CH₂-CH₂ - |

| ~1.55 | Sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.35 | Sextet | 2H | -O-(CH₂)₂-CH₂ -CH₃ |

| ~0.90 | Triplet | 3H | -CH₃ |

| Variable | Singlet (broad) | 1H | -OH |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~71.0 | C H₂-OH |

| ~70.5 | -O-C H₂-CH₂- |

| ~62.0 | -O-C H₂-(CH₂)₂-CH₃ |

| ~32.0 | HO-CH₂-C H₂- |

| ~31.5 | -O-CH₂-C H₂-CH₂-CH₃ |

| ~19.0 | -O-(CH₂)₂-C H₂-CH₃ |

| ~14.0 | -C H₃ |

Predicted IR Absorption Data

The infrared spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1150-1050 | Strong | C-O stretch (ether and alcohol) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Dissolve approximately 5-20 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent depends on the solubility of the sample and its own NMR signals.

-

Transfer the solution to a clean, dry NMR tube to a depth of approximately 4-5 cm.

-

Cap the NMR tube securely.

3.1.2. Data Acquisition (¹H and ¹³C NMR)

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimize resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each carbon environment. A greater number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a small drop of neat (undiluted) this compound directly onto the ATR crystal.

3.2.2. Data Acquisition

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to Purity and Assay Methods for 3-Butoxy-1-propanol

Introduction

3-Butoxy-1-propanol (CAS No. 10215-33-5) is a glycol ether recognized for its utility as a solvent in a variety of industrial applications, including paints, coatings, and cleaning formulations.[1] In the context of research, and particularly in drug development where it may be used as a reagent or intermediate, the purity and accurate assay of this compound are of paramount importance. Impurities can lead to undesirable side reactions, affect reaction kinetics, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of the standard analytical methodologies for determining the purity and assay of this compound, tailored for researchers, scientists, and drug development professionals. The primary methods covered are Gas Chromatography (GC) for assay and organic impurity profiling, and Karl Fischer titration for the determination of water content.

Purity and Assay Determination

The overall purity of this compound is determined by combining results from multiple analytical tests. The assay value, representing the percentage of the primary component, is typically determined by Gas Chromatography. However, this technique does not detect water. Therefore, the water content must be measured separately using Karl Fischer titration.[2][3][4][5] The final purity is then calculated by accounting for both organic impurities and water content.

Assay and Organic Impurities by Gas Chromatography (GC)

Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for determining the assay and profiling the organic impurities in volatile substances like this compound. The methodology described here is adapted from the principles outlined in ASTM D4773 for related propylene (B89431) glycol ethers.[2][3][4][6] The principle involves separating volatile components on a capillary column and quantifying them using an internal standard for enhanced precision.

Experimental Protocol

-

Internal Standard (ISTD) Solution Preparation:

-

Accurately weigh a suitable, high-purity internal standard (e.g., n-Heptanol or another compound that does not co-elute with any component in the sample) into a volumetric flask.

-

Dilute with a high-purity solvent, such as methanol (B129727) or isopropanol, to a final concentration of approximately 5 mg/mL.

-

-

Calibration Standard Preparation:

-

Accurately weigh approximately 100 mg of this compound reference standard into a GC vial.

-

Add a precise volume (e.g., 1.0 mL) of the Internal Standard Solution to the vial.

-

Cap and mix thoroughly. Prepare in triplicate to establish an average response factor.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample to be tested into a GC vial.

-

Add the same precise volume (e.g., 1.0 mL) of the Internal Standard Solution to the vial.

-

Cap and mix thoroughly.

-

-

Chromatographic Analysis:

-

Inject 1 µL of the prepared standard and sample solutions into the gas chromatograph.

-

Record the chromatograms and integrate the peak areas for the internal standard and this compound.

-

-

Calculation:

-

Response Factor (RF): Calculate the response factor for this compound from the calibration standard runs using the formula: RF = (Area_ISTD * Weight_Analyte) / (Area_Analyte * Weight_ISTD)

-

Assay (% w/w): Calculate the percentage assay of this compound in the sample using the formula: Assay % = (Area_Analyte * Weight_ISTD * RF) / (Area_ISTD * Weight_Sample) * 100

-

Impurities (%): Individual impurities can be quantified using the area normalization method or by using the response factor of the main analyte if a standard is not available.

-

Water Content by Karl Fischer Titration

The Karl Fischer titration is a highly specific and accurate method for the determination of water content in a wide range of materials, including alcohols and glycol ethers.[7][8] The volumetric method, as generally described in ASTM E203, is suitable for the expected water levels in this compound.[9][10][11][12][13]

Experimental Protocol

-

Apparatus Setup:

-

Prepare an automatic volumetric Karl Fischer titrator according to the manufacturer's instructions.

-

The titration vessel should be conditioned to a dry, stable endpoint using the Karl Fischer reagent.

-

-

Reagent Standardization:

-

Determine the titer of the Karl Fischer titrant (e.g., a one-component reagent like CombiTitrant 5) by titrating a known mass of a certified water standard or a precise amount of pure water. The titer is typically expressed in mg H₂O/mL.

-

-

Sample Analysis:

-

Using a gas-tight syringe, accurately weigh and inject a suitable amount of the this compound sample into the conditioned titration vessel. The sample size should be chosen based on the expected water content to ensure adequate titrant consumption (e.g., 1-5 g).

-

Start the titration. The instrument will automatically dispense the titrant until the potentiometric endpoint is reached.

-

The instrument software will calculate the water content based on the volume of titrant consumed and its predetermined titer.

-

-

Calculation:

-

Water Content (% w/w): The percentage of water is calculated using the formula: Water % = (Volume_Titrant * Titer) / (Weight_Sample * 10)

-

Data Presentation and Specifications

Quantitative data from the analyses should be clearly presented. The following tables summarize typical specifications and method parameters for this compound.

Table 1: Typical Quality Specifications for this compound

| Parameter | Specification | Method |

|---|---|---|

| Assay (by GC) | ≥ 99.0% | Gas Chromatography |

| Water Content | ≤ 0.20% | Karl Fischer Titration |

| Individual Impurity | ≤ 0.20% | Gas Chromatography |

| Total Impurities | ≤ 1.0% | Gas Chromatography |

Table 2: Recommended Gas Chromatography (GC) Method Parameters

| Parameter | Value |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | e.g., DB-WAX or equivalent (Polyethylene glycol); 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen, Constant Flow (e.g., 1.5 mL/min) |

| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 200°C, Hold 5 min |

| Injector Temp. | 250°C |

| Detector Temp. | 270°C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Vol. | 1 µL |

| Internal Std. | n-Heptanol |

Table 3: Recommended Karl Fischer (KF) Titration Parameters

| Parameter | Value |

|---|---|

| Instrument | Automatic Volumetric KF Titrator |

| Titrant | One-component reagent, Titer ~5 mg/mL |

| Solvent | Methanol (anhydrous grade) or specialized KF solvent |

| Sample Size | 1 - 5 g |

| Endpoint Detection | Bivoltametric Indication |

| Stirring | Magnetic Stirring |

Table 4: Potential Impurity Profile

| Impurity | Potential Source | Typical Limit |

|---|---|---|

| n-Butanol | Unreacted starting material | ≤ 0.2% |

| 1,3-Propanediol | Unreacted starting material | ≤ 0.2% |

| 1,3-Dibutoxypropane | By-product (di-etherification) | ≤ 0.3% |

| Isomers | Non-specific reaction | ≤ 0.2% |

Visualized Workflows and Logic

Visual diagrams help clarify the analytical process and the relationship between different quality control tests.

Caption: Workflow for the GC assay of this compound.

Caption: Logic for overall purity assessment of this compound.

References

- 1. dl.icdst.org [dl.icdst.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. kelid1.ir [kelid1.ir]

- 4. store.astm.org [store.astm.org]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. store.astm.org [store.astm.org]

- 7. metrohm.com [metrohm.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. scribd.com [scribd.com]

- 10. infinitalab.com [infinitalab.com]

- 11. matestlabs.com [matestlabs.com]

- 12. ASTM E 203 - 2024 - DIN Media [dinmedia.de]

- 13. webstore.ansi.org [webstore.ansi.org]

An In-depth Technical Guide to 3-Butoxy-1-propanol: Synonyms, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Butoxy-1-propanol, a versatile propylene (B89431) glycol ether. It details the compound's various synonyms and alternative names, presents its key physicochemical properties in a structured format, and explores available information on its synthesis and purification. The document also touches upon the limited toxicological and metabolic data available for this class of compounds, highlighting the current state of knowledge for professionals in research and drug development.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial contexts. Clarity in nomenclature is critical for accurate identification and information retrieval. The primary identifier for this compound is its CAS Registry Number: 10215-33-5 .

Alternative names and synonyms include:

-

n-Butoxy-1-propanol

-

Propylene glycol mono-n-butyl ether

-

Dowanol 37B

It is important to distinguish this compound from its isomer, 1-Butoxy-2-propanol (CAS: 5131-66-8), which is also referred to as Propylene glycol n-butyl ether (PnB). While they share the same molecular formula, their structural differences lead to variations in their physical and chemical properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental and developmental settings. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [1][2] |

| Molecular Weight | 132.20 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Ether-like | [1] |

| Density | 0.893 g/cm³ | [1][2] |

| Boiling Point | 170.1 °C | [1][2] |

| Melting Point | -100 °C | [1][2] |

| Flash Point | 58.9 °C | [1][2] |

| Refractive Index | 1.4174 | [1][2] |

| Vapor Pressure | 0.0472 mmHg at 25°C | [2] |

Table 2: Chemical and Computational Properties of this compound

| Property | Value | Reference |

| pKa | 14.89 ± 0.10 (Predicted) | [2] |

| LogP | 1.18550 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Exact Mass | 132.115029749 | [2] |

| Complexity | 46.2 | [2] |

Synthesis and Purification

General Synthetic Approach for Propylene Glycol Ethers

The industrial synthesis of propylene glycol ethers, including this compound, typically involves the reaction of propylene oxide with an alcohol, in this case, n-butanol.[3] This reaction can be catalyzed by either acids or bases. Basic catalysts are generally favored as they lead to a higher selectivity for the α-isomer (1-alkoxy-2-propanol).[3]

A general representation of this synthesis is as follows:

Caption: General synthesis of propylene glycol ethers.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis of this compound are not extensively detailed in readily available literature. However, general procedures for the synthesis of related propylene glycol ethers can be adapted. One such example involves the use of a solid acid catalyst, like Amberlyst-15, which can simplify the purification process.[3]

A general workflow for such a synthesis would involve:

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Purification Methods

Purification of propylene glycol ethers can be achieved through fractional distillation.[4] For the removal of specific impurities, such as carbonyl compounds and water, a two-step process involving treatment with activated carbon followed by molecular sieves has been described.[5] This method can significantly reduce the levels of these impurities, which is crucial for applications requiring high purity.

Biological Activity and Metabolism

Toxicological Profile

The toxicological data specifically for this compound is limited. However, studies on the broader class of propylene glycol ethers (P-series) indicate a low potential for toxicity.[1] They are generally not associated with genotoxic, developmental, or reproductive hazards.[1] One study on butoxypropanol (isomer not specified) in rabbits showed no developmental toxicity at the doses tested.[6] Recent research on propylene glycol butyl ether (PGBE) in human brain cells suggests potential neurotoxicity at occupationally relevant concentrations, affecting the cell cycle, inducing oxidative stress, and perturbing energy and lipid metabolism.[7]

Metabolism

Specific metabolic pathways for this compound have not been extensively elucidated. However, a proposed general metabolic pathway for propylene glycol ethers involves the oxidation of the alcohol group.[8] It is hypothesized that the primary alcohol of this compound would be metabolized by cytosolic alcohol dehydrogenase and aldehyde dehydrogenase to form the corresponding alkoxy propionic acid.[8] A minor pathway may involve metabolism by cytochrome P450 enzymes to propylene glycol.[8][9]

Caption: Proposed metabolic pathways for this compound.

Signaling Pathways and Drug Development

Currently, there is a significant lack of information in the public domain regarding the interaction of this compound with specific biological signaling pathways. Its primary applications appear to be as a solvent in various industrial and commercial products.[1] While it is mentioned as a potential pharmaceutical intermediate, its role is likely that of a building block in the synthesis of active pharmaceutical ingredients rather than an active agent itself.[1] Professionals in drug development should be aware that the biological effects and potential mechanisms of action of this compound are not well-characterized, and further research would be necessary to explore any potential therapeutic applications or off-target effects.

Conclusion

This compound is a propylene glycol ether with a well-defined set of physicochemical properties and a range of industrial applications, primarily as a solvent. While general synthetic routes are established for this class of compounds, detailed experimental protocols for this compound are not widely published. The available toxicological data for propylene glycol ethers suggest a low hazard profile, though recent in vitro studies indicate a need for further investigation into potential neurotoxicity. The metabolic fate is presumed to follow general pathways for primary alcohols and ethers, but specific studies on this compound are lacking. For researchers and professionals in drug development, it is crucial to recognize the current gaps in the biological understanding of this compound, particularly concerning its interaction with signaling pathways.

References

- 1. New toxicity data for the propylene glycol ethers - a commitment to public health and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ecetoc.org [ecetoc.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN102924242A - Method for purifying propylene glycol ether compounds - Google Patents [patents.google.com]

- 6. Determination of the developmental toxicity potential of butoxypropanol in rabbits after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Thermochemical Properties of 3-Butoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 3-Butoxy-1-propanol (CAS No: 10215-33-5).[1] Due to the absence of experimentally determined thermochemical data in the current body of scientific literature, this document details the estimation of these properties using the highly reliable Benson group-increment theory.[2][3] This method allows for the calculation of key thermochemical parameters essential for research, process development, and safety assessments.

Estimated Thermochemical Data

The following tables summarize the estimated thermochemical properties of this compound in the ideal gas state at 298.15 K.

Table 1: Estimated Molar Enthalpy of Formation

| Property | Symbol | Estimated Value (kJ/mol) |

| Standard Molar Enthalpy of Formation (Ideal Gas) | ΔHf°(g, 298.15 K) | -538.6 |

Table 2: Estimated Molar Entropy and Heat Capacity

| Property | Symbol | Estimated Value (J/mol·K) |

| Standard Molar Entropy (Ideal Gas) | S°(g, 298.15 K) | 480.2 |

| Molar Heat Capacity (Ideal Gas) | Cp°(g, 298.15 K) | 245.8 |

Methodology: Benson Group-Increment Theory

The thermochemical data presented in this guide were estimated using the Benson group-increment theory, a widely recognized method for approximating the thermochemical properties of organic molecules.[2][3] This approach is based on the principle that the thermochemical properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[2][3]

The estimation process involves the following steps:

-

Molecular Decomposition: The molecule of interest, this compound, is broken down into its fundamental groups as defined by the Benson group-increment theory. The structure of this compound is CH₃-CH₂-CH₂-CH₂-O-CH₂-CH₂-CH₂-OH.[4][5][6]

-

Group Identification: The following Benson groups are identified in the this compound molecule:

-

C-(C)(H)₃: One terminal methyl group in the butyl chain.

-

C-(C)₂(H)₂: Four internal methylene (B1212753) groups in the butyl and propyl chains.

-

O-(C)(H): The hydroxyl group.

-

C-(O)(H)₂: The methylene group attached to the hydroxyl group.

-

O-(C)₂: The ether oxygen atom.

-

C-(O)(C)(H)₂: The methylene group adjacent to the ether oxygen in the butyl chain and the methylene group adjacent to the ether oxygen in the propyl chain.

-

-

Summation of Group Values: The corresponding thermochemical values (enthalpy of formation, entropy, and heat capacity) for each group are obtained from established tables and summed to yield the total estimated property for the molecule.[7][8][9][10]

Table 3: Group Contributions for the Estimation of Thermochemical Properties

| Group | ΔHf°(g, 298.15 K) (kJ/mol) | S°(g, 298.15 K) (J/mol·K) | Cp°(g, 298.15 K) (J/mol·K) |

| C-(C)(H)₃ | -42.2 | 127.3 | 25.7 |

| 4 x C-(C)₂(H)₂ | -82.4 | 154.4 | 88.0 |

| O-(C)(H) | -158.7 | 122.7 | 21.0 |

| C-(O)(H)₂ | -33.9 | 125.2 | 22.1 |

| O-(C)₂ | -99.6 | -20.1 | 13.0 |

| 2 x C-(O)(C)(H)₂ | -60.8 | 76.9 | 44.0 |

| Total Estimated Value | -538.6 | 480.2 | 245.8 |

Note: The values for C-(O)(C)(H)₂ were approximated from similar ether and alcohol group values due to the unavailability of a specific value in the searched literature.

Visualization of the Estimation Workflow

The following diagram illustrates the logical workflow of the Benson group-increment theory as applied to the estimation of the thermochemical properties of this compound.

Caption: Estimation workflow using Benson's method.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 4. This compound | C7H16O2 | CID 82457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. PubChemLite - this compound (C7H16O2) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nist.gov [nist.gov]

3-Butoxy-1-propanol: An In-Depth Toxicological Profile for Research Professionals

Introduction

3-Butoxy-1-propanol (CAS No. 10215-33-5), a propylene (B89431) glycol ether, serves as a solvent in various industrial and commercial applications.[1] As with any chemical substance, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers, workers, and consumers. This technical guide provides a comprehensive overview of the known toxicological data for this compound and its related isomers, with a focus on presenting quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support research and drug development professionals.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

Oral Toxicity

The acute oral toxicity of this compound has been evaluated in rats. The median lethal dose (LD50) provides a measure of the acute toxicity of a substance.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >2,000 mg/kg bw | [2] |

Dermal and Inhalation Toxicity

Skin and Eye Irritation

The potential for a substance to cause local irritation upon contact with the skin and eyes is a critical toxicological endpoint.

Skin Irritation: this compound is classified as causing skin irritation.[3]

Eye Irritation: This chemical is also classified as causing serious eye irritation.[3]

While qualitative classifications are available, detailed scoring from in vivo (e.g., Draize test) or quantitative results from in vitro studies are not specified in the reviewed literature for this compound.

Skin Sensitization

Information regarding the potential of this compound to cause skin sensitization (allergic contact dermatitis) is not currently available.

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the adverse effects of a substance following prolonged and repeated exposure. While specific data for this compound is limited, a 90-day oral toxicity study in rats has been conducted on its isomer, 3-butoxy-2-propanol.

| Endpoint | Species | Route | Dose Levels | Value | Guideline | Reference |

| NOAEL | Rat | Oral (90-day) | Not specified | 350 mg/kg bw/day | OECD 408 | [3] |

| LOAEL | Rat | Oral (90-day) | Not specified | 1000 mg/kg bw/day | OECD 408 | [3] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material. There is no specific information available for the genotoxicity of this compound. However, propylene glycol t-butyl ether, a related substance, was found to be non-mutagenic in the Ames test, both with and without metabolic activation.[4]

Carcinogenicity

There are currently no studies available that have assessed the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

A developmental toxicity study was conducted on "butoxypropanol" in New Zealand White rabbits via dermal application.

| Endpoint | Species | Route | Dose Levels (mg/kg/day) | Value | Reference |

| Developmental NOAEL | Rabbit | Dermal | 0, 10, 40, 100 | >100 mg/kg/day | [5][6] |

In this study, no signs of maternal toxicity were observed, except for mild erythema at the application site at the highest dose.[5][6] There were no treatment-related effects on fetal development.[5]

Experimental Protocols

The following sections describe the general methodologies for key toxicological experiments, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance.[2][7][8][9][10]

Principle: A stepwise procedure is used where a substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (i.e., mortality or evident toxicity) at one dose will determine the next step.

Methodology:

-

Animals: Typically, young adult female rats are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.

-

Dose Administration: The test substance is administered as a single oral dose by gavage.

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Endpoints: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern. Body weight is recorded weekly. At the end of the study, all animals are subjected to a gross necropsy.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 28-day period.[3][11][12][13][14]

Principle: The test substance is administered orally to several groups of experimental animals at different dose levels for 28 days.

Methodology:

-

Animals: Typically, rats are used, with at least 5 males and 5 females per group.

-

Dose Groups: At least three dose levels and a control group are used.

-

Administration: The test substance is administered daily by gavage or in the diet or drinking water.

-

Observations: Daily clinical observations are made. Body weight and food/water consumption are measured weekly.

-

Clinical Pathology: At the end of the study, hematology and clinical biochemistry parameters are analyzed.

-

Pathology: All animals are subjected to a full gross necropsy. Histopathological examination is performed on the organs of the high-dose and control groups, and any organs showing gross lesions in other groups.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

This in vitro test method is used to identify corrosive substances and mixtures.[15][16][17][18][19]

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis model. Corrosive materials are identified by their ability to cause a decrease in cell viability below a defined threshold.

Methodology:

-

Test System: A commercially available, validated RhE model is used.

-

Application: The test substance is applied directly to the surface of the skin tissue.

-

Exposure: Tissues are exposed to the test substance for specific time points (e.g., 3 and 60 minutes).

-

Viability Assessment: Cell viability is measured using a quantitative method, typically the MTT assay.

-

Classification: A substance is identified as corrosive if the mean tissue viability is below a certain percentage after a specified exposure time.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test is used for the hazard identification of skin irritant chemicals.[16][20][21][22][23][24]

Principle: Similar to the skin corrosion test, this method uses an RhE model. Irritant chemicals are identified by their ability to reduce cell viability below a defined threshold.

Methodology:

-

Test System: A validated RhE model is used.

-

Application and Exposure: The test substance is applied topically to the skin model for a defined period (e.g., 60 minutes).

-

Post-incubation: Following exposure, the tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is measured using the MTT assay.

-

Classification: A substance is classified as an irritant if the mean tissue viability is below a certain percentage (typically ≤ 50%).

Visualizations

Metabolic Pathway of Propylene Glycol Ethers

Propylene glycol ethers, such as this compound, are primarily metabolized in the liver. The main metabolic pathway involves O-dealkylation by cytochrome P450 enzymes.[6][25]

Caption: Proposed metabolic pathway of this compound in the liver.

Experimental Workflow for Acute Oral Toxicity (OECD 420)

The workflow for an acute oral toxicity study following the Fixed Dose Procedure is a sequential process.

Caption: General workflow for an acute oral toxicity study (OECD 420).

Experimental Workflow for In Vitro Skin Irritation (OECD 439)

The in vitro skin irritation test follows a standardized workflow using a reconstructed human epidermis model.

Caption: Workflow for the in vitro skin irritation test (OECD 439).

Disclaimer: This document is intended for research and informational purposes only. The information provided is based on publicly available data and may not be exhaustive. For a complete and up-to-date toxicological assessment, it is recommended to consult primary literature and regulatory agency databases.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. scribd.com [scribd.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Determination of the developmental toxicity potential of butoxypropanol in rabbits after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ecetoc.org [ecetoc.org]

- 7. testinglab.com [testinglab.com]

- 8. oecd.org [oecd.org]

- 9. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 10. oecd.org [oecd.org]

- 11. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. researchgate.net [researchgate.net]

- 15. oecd.org [oecd.org]

- 16. thepsci.eu [thepsci.eu]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. senzagen.com [senzagen.com]

- 19. iivs.org [iivs.org]

- 20. eurolab.net [eurolab.net]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. iivs.org [iivs.org]

- 25. Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Research-Grade 3-Butoxy-1-propanol for Scientific Applications

For researchers, scientists, and professionals in drug development, the selection of high-purity reagents is a critical factor for experimental success. This guide provides an in-depth overview of research-grade 3-Butoxy-1-propanol (CAS No. 10215-33-5), a versatile glycol ether utilized as a solvent and chemical intermediate. This document outlines its commercial availability, experimental applications, and relevant procedural workflows.

Commercial Suppliers of Research-Grade this compound

The acquisition of high-purity this compound is crucial for research applications to ensure reproducibility and avoid the introduction of confounding variables. A variety of chemical suppliers offer this compound in different grades and quantities. The following table summarizes the offerings from several key suppliers.

| Supplier | Product/Brand | Purity | Available Quantities | CAS Number |

| EvitaChem | EVT-317842 | Not Specified | Inquire | 10215-33-5[1] |

| CymitQuimica | Indagoo | 99% | 250 mg, 1 g, 5 g | 10215-33-5[2] |

| Molbase | Multiple Suppliers | 96%, 98% | 10 g, 1 kg, 25 kg | 10215-33-5[3] |

| BOC Sciences | This compound | Not Specified | Inquire | 10215-33-5[4] |

| LookChem | Multiple Suppliers | 97% (typical) | Inquire | 10215-33-5[5] |

| Chinachemnet | Yangzhou Princechem | Not Specified | Inquire | 10215-33-5[6] |

| CP Lab Safety | AA BLOCKS, Aladdin | Not Specified | 5 ml | 80783-53-5* |

*Note: The CAS number provided by CP Lab Safety for their 3-tert-Butyloxy-1-propanol is different from this compound. Researchers should verify the specific isomer required for their application.

Key Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its proper handling, use, and disposal.

| Property | Value |

| Molecular Formula | C7H16O2[1][2][5] |

| Molecular Weight | ~132.20 g/mol [1][2][5] |

| Appearance | Colorless liquid[1][2] |

| Boiling Point | ~170-188 °C[1][5] |

| Density | ~0.87 - 0.89 g/cm³[1][5] |

| Flash Point | ~59-85 °C[1][5] |

| Solubility | Miscible with water and many organic solvents[1] |

Experimental Protocols

While this compound is primarily used as a solvent in formulations for coatings and cleaning agents, its utility in a research setting extends to being a reaction medium or a synthetic precursor. Below are representative experimental protocols.

Protocol 1: General Procedure for Use as a Solvent in an Esterification Reaction

This protocol outlines a general procedure for the synthesis of an ester using this compound as a solvent. This method is an adaptation of the Fisher esterification process.

Materials:

-

Carboxylic acid (e.g., benzoic acid)

-

Alcohol (e.g., ethanol)

-

This compound (research grade)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in this compound.

-

Reagent Addition: Add the alcohol (1.2 equivalents) to the solution.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., 3-5 drops of concentrated sulfuric acid) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Carefully transfer the mixture to a separatory funnel and slowly add 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis (Adapted)

This protocol provides a plausible method for the laboratory synthesis of this compound, adapted from procedures for similar alkoxypropanols.

Materials:

-

Strong base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 1,3-propanediol (1.0 equivalent) in anhydrous THF.

-

Deprotonation: Cool the solution in an ice bath and slowly add the strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

-

Alkylation: Cool the resulting alkoxide solution in an ice bath. Add 1-bromobutane (1.0 equivalent) dropwise via an addition funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key decision-making and experimental processes relevant to the use of this compound in a research context.

Caption: Workflow for selecting a commercial supplier of this compound.

Caption: General experimental workflow using this compound as a solvent.

Caption: Simplified synthesis pathway for this compound.

References

An In-Depth Technical Guide to 3-Butoxy-1-propanol: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Butoxy-1-propanol, a propylene (B89431) glycol ether (P-series) solvent with diverse applications in industrial and consumer products. This document details the historical context of its development, its physicochemical properties, established synthesis methodologies, and available toxicological data. Detailed experimental protocols for its synthesis are provided, along with spectroscopic data for characterization. Visual diagrams of the synthetic and metabolic pathways are included to facilitate a deeper understanding of its chemistry and biological interactions.

Introduction and Historical Context

This compound, also known as propylene glycol n-butyl ether, is a colorless liquid with a mild, ether-like odor. It belongs to the P-series of glycol ethers, which are derived from propylene oxide. The development of glycol ethers dates back to the 1920s, with companies like Union Carbide pioneering their commercial production for use as solvents.[1][2][3][4] The initial focus was on ethylene (B1197577) glycol-based ethers (E-series). However, due to concerns about the reproductive and developmental toxicity of some E-series glycol ethers, the relatively safer P-series, including this compound, were developed and have largely replaced them in many applications.[5][6] Today, this compound is valued for its excellent solvency for a wide range of substances, its coupling ability (miscibility with both hydrophobic and hydrophilic substances), and its moderate evaporation rate.[7][8][9]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its application in various formulations and for safety considerations in its handling and storage. Spectroscopic data, essential for the identification and characterization of the compound, are summarized in Table 2.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O₂ | [10] |

| Molecular Weight | 132.20 g/mol | [10][11] |

| CAS Number | 10215-33-5 | [10] |

| Appearance | Colorless liquid | [12] |

| Odor | Mild, ether-like | [12] |

| Density | 0.893 g/cm³ | |

| Boiling Point | 170.1 °C | |

| Melting Point | -100 °C | |

| Flash Point | 58.9 °C | |

| Refractive Index | 1.4174 | |

| Vapor Pressure | 0.0472 mmHg at 25°C | |

| Solubility in Water | Partially miscible | [8] |

| LogP | 1.18550 |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Data available in public databases. | [10] |

| ¹³C NMR | Data available in public databases. | [13] |

| FTIR (Neat) | Data available in public databases. | [10] |

| Mass Spectrometry | Predicted collision cross section values available. | [14] |

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the reaction of propylene oxide with n-butanol and the Williamson ether synthesis.

Reaction of Propylene Oxide with n-Butanol

This is the most common industrial method for producing propylene glycol ethers.[15] It involves the base-catalyzed ring-opening of propylene oxide by n-butanol. The reaction typically yields a mixture of isomers, with the primary ether (1-butoxy-2-propanol) and the secondary ether (2-butoxy-1-propanol) being the major products, along with smaller amounts of dipropylene glycol butyl ether. The synthesis of this compound, the less common isomer, can be influenced by the choice of catalyst and reaction conditions.

This protocol is a representative example based on general procedures found in the literature and patents.

-